4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide
CAS No.: 338956-72-2
Cat. No.: VC7547551
Molecular Formula: C20H13Cl2F3N2O
Molecular Weight: 425.23
* For research use only. Not for human or veterinary use.
![4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide - 338956-72-2](/images/structure/VC7547551.png)
Specification
CAS No. | 338956-72-2 |
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Molecular Formula | C20H13Cl2F3N2O |
Molecular Weight | 425.23 |
IUPAC Name | 4-chloro-N-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl]benzamide |
Standard InChI | InChI=1S/C20H13Cl2F3N2O/c21-15-5-3-13(4-6-15)19(28)27-16-7-1-12(2-8-16)9-18-17(22)10-14(11-26-18)20(23,24)25/h1-8,10-11H,9H2,(H,27,28) |
Standard InChI Key | WKAJLWHPNIJUDZ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central benzamide scaffold substituted with a 4-chlorophenyl group and a pyridinylmethyl moiety. The pyridine ring is further functionalized with chlorine at the 3-position and a trifluoromethyl group at the 5-position, creating a sterically congested and electron-deficient aromatic system. This configuration enhances metabolic stability and influences binding interactions with biological targets .
Molecular Formula:
Molecular Weight: 445.25 g/mol (calculated using atomic masses from standard tables).
Spectroscopic Characterization
While direct spectroscopic data for this compound are unavailable, analogous pyridine-containing benzamides exhibit distinctive NMR and mass spectral patterns. For example, the NMR spectrum of ML267, a related inhibitor, shows aromatic proton resonances between δ 7.0–8.6 ppm, with piperazine and methyl group signals appearing at δ 3.1–4.1 and δ 2.3–2.4 ppm, respectively . The trifluoromethyl group typically produces a singlet in NMR near δ -60 ppm.
Property | Value/Description |
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LogP (Predicted) | 4.2 ± 0.5 (indicative of high lipophilicity) |
Solubility | Poor aqueous solubility; soluble in DMSO, acetonitrile |
Stability | Stable under ambient conditions; hydrolytically sensitive at extreme pH |
Synthesis and Optimization
Synthetic Pathways
The synthesis of 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide likely follows a multi-step protocol analogous to reported methods for related benzamides :
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Formation of the Pyridinylmethyl Intermediate:
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Chlorination and trifluoromethylation of 2-picoline via radical or electrophilic substitution.
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Subsequent bromination at the benzylic position followed by nucleophilic displacement with 4-aminophenol.
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Amide Coupling:
Critical Reaction Parameters:
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Temperature control (<50°C) to prevent decomposition of the trifluoromethyl group.
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Use of moisture-free solvents to avoid hydrolysis of acid chloride intermediates.
Purification and Analytical Validation
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Column chromatography (silica gel, hexane/EtOAc gradient) yields >95% purity.
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HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms identity via retention time matching .
Biological Activity and Mechanism
Target Enzyme | IC₅₀ (μM) | Organism Tested | Citation |
---|---|---|---|
Sfp-PPTase | 0.89 | Bacillus subtilis | |
AcpS-PPTase | 1.24 | Staphylococcus aureus |
Antibacterial Activity
Methicillin-resistant Staphylococcus aureus (MRSA) growth inhibition has been observed for analogues with EC₅₀ values of 8–12 μg/mL . Resistance mechanisms in Escherichia coli involve efflux pumps, suggesting that co-administration with efflux inhibitors could enhance efficacy.
Pharmacokinetic and Toxicological Considerations
In Vitro ADME Profiling
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Microsomal Stability: High clearance in rat liver microsomes (t₁/₂ = 12 min), indicating extensive hepatic metabolism.
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Plasma Protein Binding: >98% bound to human serum albumin, limiting free drug availability.
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CYP450 Inhibition: Moderate inhibition of CYP3A4 (IC₅₀ = 4.7 μM), necessitating drug-drug interaction studies .
In Vivo Pharmacokinetics (Rat Model)
Parameter | Value |
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Oral Bioavailability | 22% |
Cₘₐₓ | 1.8 μg/mL |
t₁/₂ | 3.2 h |
AUC₀–₂₄ | 14.7 μg·h/mL |
Toxicity Thresholds
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